6-Bromo-2-(2,2,2-trifluoroethyl)isoquinolin-1(2H)-one
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Overview
Description
6-Bromo-2-(2,2,2-trifluoroethyl)isoquinolin-1(2H)-one: is a chemical compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and trifluoroethyl groups in this compound can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2,2,2-trifluoroethyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route is as follows:
Starting Material: The synthesis begins with the preparation of 6-bromoisoquinoline.
Alkylation: The 6-bromoisoquinoline is then subjected to alkylation with 2,2,2-trifluoroethyl bromide in the presence of a strong base such as potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the isoquinolinone ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2,2,2-trifluoroethyl)isoquinolin-1(2H)-one: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolinones, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Bromo-2-(2,2,2-trifluoroethyl)isoquinolin-1(2H)-one: has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its biological activity.
Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.
Material Science: It may be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2,2,2-trifluoroethyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The presence of bromine and trifluoroethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
6-Bromo-2-(2,2,2-trifluoroethyl)isoquinolin-1(2H)-one: can be compared with other isoquinolinone derivatives:
6-Bromoisoquinolin-1(2H)-one: Lacks the trifluoroethyl group, which can affect its biological activity and chemical properties.
2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one:
The presence of both bromine and trifluoroethyl groups in This compound makes it unique and potentially more versatile in various applications.
Properties
Molecular Formula |
C11H7BrF3NO |
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Molecular Weight |
306.08 g/mol |
IUPAC Name |
6-bromo-2-(2,2,2-trifluoroethyl)isoquinolin-1-one |
InChI |
InChI=1S/C11H7BrF3NO/c12-8-1-2-9-7(5-8)3-4-16(10(9)17)6-11(13,14)15/h1-5H,6H2 |
InChI Key |
PEROISYJHOTXPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN(C2=O)CC(F)(F)F)C=C1Br |
Origin of Product |
United States |
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